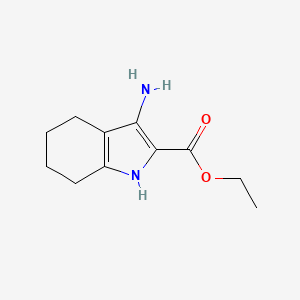
ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
準備方法
The synthesis of ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves several steps. One common method includes the reaction of 3-nitro-4,5,6,7-tetrahydroindole with ethyl chloroformate, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
科学的研究の応用
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis.
Biology: This compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: This compound differs by having a methyl group instead of an amino group, which can significantly alter its chemical properties and applications.
Ethyl 3-amino-1H-indole-2-carboxylate: This compound lacks the tetrahydro ring structure, making it less stable and potentially less versatile in certain applications.
生物活性
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and related research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H15N2O2
- Molecular Weight : Approximately 209.25 g/mol
The compound features a tetrahydroindole framework, which is known for its bioactive properties. The presence of both an amino group and a carboxylate ester enhances its reactivity and potential interactions with biological targets.
1. Neurotransmitter Interaction
Research indicates that compounds with indole structures often interact with neurotransmitter receptors. This compound may exhibit activity at serotonin (5-HT) receptors due to its structural similarities to known serotonin modulators. Preliminary studies suggest it could influence mood and cognitive functions by modulating serotonin pathways .
2. Antioxidant Properties
Indole derivatives have been documented for their antioxidant capabilities. This compound may act as a radical scavenger, potentially protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer .
3. Cytotoxicity Studies
In vitro studies have shown that related indole compounds can exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated significant activity against human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the tetrahydroindole ring.
- Functional Group Modifications : Starting from simpler indole derivatives and introducing the amino and carboxylate groups through standard organic reactions.
These synthetic pathways are crucial for producing the compound for further biological testing and application in medicinal chemistry.
Case Studies and Research Findings
特性
IUPAC Name |
ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h13H,2-6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLBDBIPXRYRCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














